tert-Butyl (4-chloro-2-fluorophenyl)carbamate
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Overview
Description
“tert-Butyl (4-chloro-2-fluorophenyl)carbamate” is a chemical compound with the CAS Number: 956828-47-0 . It has a molecular weight of 245.68 . The IUPAC name for this compound is tert-butyl 4-chloro-2-fluorophenylcarbamate . It is a light-red to brown solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a ketoreductase-assisted synthesis of a chiral selective tert-butyl carbamate derivative was described . The process involved the use of dimethylsulfoxide (10% V/V) as the best co-solvent, and the optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .Molecular Structure Analysis
The InChI code for “tert-Butyl (4-chloro-2-fluorophenyl)carbamate” is 1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl (4-chloro-2-fluorophenyl)carbamate” is a light-red to brown solid at room temperature . It has a molecular weight of 245.68 .Scientific Research Applications
Specific Scientific Field
Summary of the Application
Tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, a derivative of tert-butyl (4-chloro-2-fluorophenyl)carbamate, is an important pharmaceutical entity. It acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants .
Methods of Application or Experimental Procedures
The synthesis involves a ketoreductase-assisted process. Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were found to be the best ones for targeted biotransformation .
Results or Outcomes
Application in Antimicrobial Activity
Specific Scientific Field
Summary of the Application
Tert-butyl (4-chloro-2-fluorophenyl)carbamate derivatives have shown antimicrobial activity against several bacterial strains .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
Compound 4d showed moderate activity with MIC 50 µg/ml against four strains viz. S. aureus, E. faecalis, E. coli, and K. pneumoniae and weak activity against P. aeruginosa .
Application in Synthesis of Benzohydrols
Specific Scientific Field
Summary of the Application
Tert-butyl (4-chloro-2-fluorophenyl)carbamate is used in the synthesis of different benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam . Nefopam is a non-opioid analgesic drug that is primarily used to treat moderate levels of pain .
Methods of Application or Experimental Procedures
These intermediates with –OH groups are generally synthesized by reduction in benzophenones families using oxo-tethered ruthenium catalysts for asymmetric transfer hydrogenation .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
Application in Biocatalysis
Specific Scientific Field
Summary of the Application
Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. Tert-butyl (4-chloro-2-fluorophenyl)carbamate can be used as a substrate in biocatalytic reactions .
Methods of Application or Experimental Procedures
Biocatalysis systems (both whole-cell and isolated enzyme systems) are increasingly used as a synthetic route to produce complex molecules in industrial fields, such as synthesis of high value-added chemicals and drug intermediates .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
Application in Synthesis of Pyrrolopyrimidines
Specific Scientific Field
Summary of the Application
Tert-butyl (4-chloro-2-fluorophenyl)carbamate derivatives, specifically tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate, are used in the synthesis of pyrrolopyrimidines . Pyrrolopyrimidines are a class of compounds that have shown potential in various therapeutic applications, including as kinase inhibitors .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
Application in Green Chemistry
Specific Scientific Field
Summary of the Application
Tert-butyl (4-chloro-2-fluorophenyl)carbamate can be used in green chemistry applications, specifically in the synthesis of chiral drug intermediates via biocatalysis . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions .
Methods of Application or Experimental Procedures
Biocatalysis systems (both whole-cell and isolated enzyme systems) are increasingly used as a synthetic route to produce complex molecules in industrial fields, such as synthesis of high value-added chemicals and drug intermediates .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
Safety And Hazards
The safety information for “tert-Butyl (4-chloro-2-fluorophenyl)carbamate” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing .
Future Directions
properties
IUPAC Name |
tert-butyl N-(4-chloro-2-fluorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOFUPMHMIGQMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-chloro-2-fluorophenyl)carbamate |
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